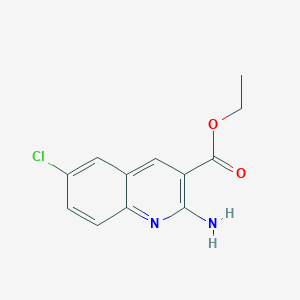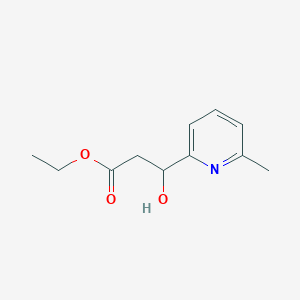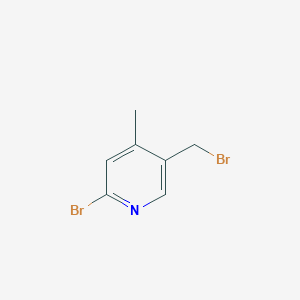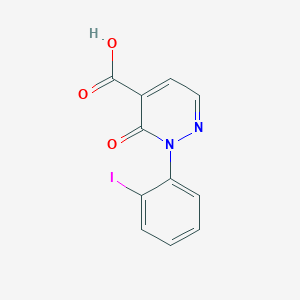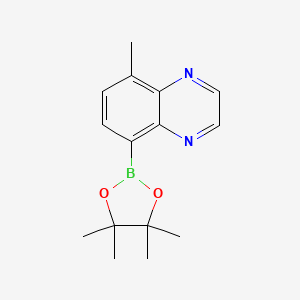![molecular formula C9H6BrNO2S B13668514 Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)
Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused bicyclic structure consisting of a thiophene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction mixture is then refluxed to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thieno[2,3-c]pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted thieno[2,3-c]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. The compound’s bicyclic structure allows it to form hydrogen bonds with the hinge region of the kinase, leading to effective inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromopyridine-2-carboxylate
- Methyl 5-bromopyridine-3-carboxylate
- Methyl 2-bromopyridine-3-carboxylate
Uniqueness
Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its fused bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structure enhances its potential as a kinase inhibitor and its versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C9H6BrNO2S |
|---|---|
Peso molecular |
272.12 g/mol |
Nombre IUPAC |
methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)6-2-5-3-8(10)11-4-7(5)14-6/h2-4H,1H3 |
Clave InChI |
WCXKMQQJXXIVGO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC(=NC=C2S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


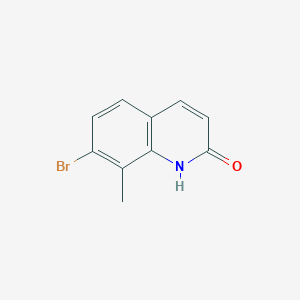
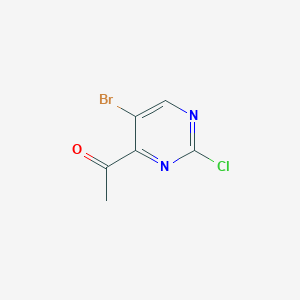

![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)

